

Introduction: The Strategic Value of a Chiral Piperidine Building Block

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate*

CAS No.: 139004-93-6

Cat. No.: B143883

[Get Quote](#)

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a key synthetic intermediate whose value is derived from the convergence of three critical molecular features: the piperidine scaffold, a defined stereocenter, and a strategically placed Boc-protected amine.

- **The Piperidine Scaffold:** The piperidine ring is one of the most prevalent N-heterocyclic motifs in pharmaceuticals and natural products.[1][2] Its conformational flexibility allows it to act as a versatile scaffold, presenting substituents in precise three-dimensional orientations to interact with biological targets.[3] The development of efficient methods for synthesizing substituted piperidines is a cornerstone of modern medicinal chemistry.[4]
- **Stereochemical Integrity:** Asymmetry is fundamental to biological recognition. The '(S)' designation of this compound indicates a specific enantiomer, which is crucial for achieving selective interactions with chiral biological molecules like enzymes and receptors. Asymmetric synthesis and the use of chiral building blocks are essential for developing potent and selective drug candidates with minimized off-target effects.[5][6]

- The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[7] Its purpose is to temporarily mask the reactivity of the primary amine on the methyl side-chain, allowing chemists to perform reactions on other parts of the molecule, such as the secondary amine within the piperidine ring. The Boc group is valued for its stability under a wide range of reaction conditions and its clean, selective removal under acidic conditions.[8][9]

This combination makes **(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate** a highly valuable precursor for constructing complex, stereochemically defined molecules with potential therapeutic applications.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of its effective use in research and development. The key identifiers and computed properties for this compound are summarized below.

Table 1: Core Properties and Identifiers

Property	Value	Source
CAS Number	139004-93-6	[10][11]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[8][10]
Molecular Weight	214.30 g/mol	[10]
IUPAC Name	tert-butyl N-[[[(2S)-piperidin-2-yl]methyl]carbamate	[10][12]
Canonical SMILES	CC(C) (C)OC(=O)NC[C@@H]1CCCC N1	[10]
InChIKey	DIRUVVRMWMDZAE- VIFPVBQESA-N	[10]
Synonyms	(S)-Boc-2-aminomethylpiperidine, tert-Butyl N-[(2S)-piperidin-2-ylmethyl]carbamate	[10][13]

Visualization of Molecular Structure

The following diagram illustrates the two-dimensional structure of the molecule, highlighting the chiral center and the key functional groups.

Caption: 2D structure of **(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate**.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 2-substituted piperidines is a significant challenge in organic chemistry.^[5] Methodologies often rely on either asymmetric synthesis, where the chiral center is introduced stereoselectively, or on the resolution of a racemic mixture.

A plausible and efficient laboratory-scale synthesis of the title compound starts from the commercially available racemic 2-(aminomethyl)piperidine. The strategy involves two key, self-validating steps: non-selective Boc protection followed by a classical diastereomeric salt resolution.

Workflow for Synthesis and Resolution

Caption: Synthetic workflow from racemic starting material to the final chiral product.

Detailed Experimental Protocol

Step 1: Synthesis of racemic tert-Butyl (piperidin-2-ylmethyl)carbamate

- **Rationale:** This initial step protects the more reactive primary amine with the Boc group. Di-tert-butyl dicarbonate is the standard reagent for this transformation due to its high efficiency and the benign nature of its byproducts (tert-butanol and CO₂). Dichloromethane (DCM) is an excellent, inert solvent for this reaction.
- **Procedure:**
 - Dissolve racemic 2-(aminomethyl)piperidine (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution to 0 °C in an ice bath.

- Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in DCM dropwise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic product, which can be used in the next step without further purification.

Step 2: Chiral Resolution via Diastereomeric Salt Formation

- Rationale: This step leverages the principle that diastereomers (salt pairs formed between a racemic base and a single enantiomer of a chiral acid) have different physical properties, such as solubility. (-)-O,O'-Di-p-toluoyl-L-tartaric acid is an effective resolving agent for amines, often yielding crystalline salts with one enantiomer while the other remains in solution.[\[14\]](#)
- Procedure:
 - Dissolve the crude racemic product from Step 1 in methanol (MeOH).
 - In a separate flask, dissolve (-)-O,O'-di-p-toluoyl-L-tartaric acid (0.5 eq.) in MeOH, heating gently if necessary.
 - Slowly add the acid solution to the amine solution at room temperature.
 - Stir the mixture for 4-6 hours. A white precipitate should form.
 - Cool the mixture in an ice bath for 1 hour to maximize precipitation, then collect the solid by vacuum filtration.
 - Wash the solid with a small amount of cold MeOH to remove the more soluble diastereomer. The collected solid is the diastereomeric salt of the desired (S)-enantiomer.

Step 3: Liberation of the Free Amine (Salt Breaking)

- Rationale: To isolate the final product, the chiral acid must be removed. This is achieved by treating the salt with a base, which deprotonates the piperidine nitrogen, breaking the ionic bond and rendering the amine soluble in an organic solvent.
- Procedure:
 - Suspend the filtered diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
 - Cool the mixture to 0 °C and add a saturated aqueous solution of sodium carbonate (Na_2CO_3) portion-wise until the pH of the aqueous layer is >10.
 - Stir vigorously until all solids have dissolved.
 - Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
 - Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the final product, **(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate**.

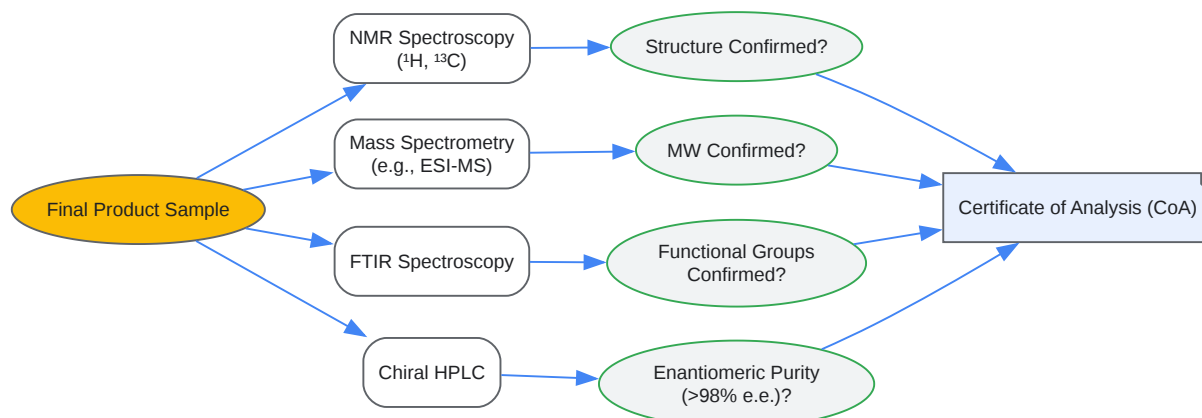
Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric excess of the final product. Each technique provides a piece of a self-validating puzzle to ensure the material meets specifications.

Table 2: Key Analytical Techniques and Expected Results

Technique	Purpose	Expected Observations
¹ H NMR	Structural Elucidation	Signals corresponding to the tert-butyl group (~1.4 ppm, singlet, 9H), piperidine ring protons (complex multiplets, 1.0-3.0 ppm), and aminomethyl protons. The NH protons will appear as broad singlets.[14]
¹³ C NMR	Carbon Skeleton Confirmation	Resonances for the Boc carbonyl (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), and distinct signals for the piperidine and aminomethyl carbons.[14]
Mass Spectrometry	Molecular Weight Verification	An [M+H] ⁺ ion peak at m/z 215, confirming the molecular weight of 214.3 g/mol .[14]
FTIR Spectroscopy	Functional Group Identification	Characteristic stretches for N-H bonds (~3350 cm ⁻¹), C-H bonds (~2970 cm ⁻¹), and the Boc carbonyl C=O group (~1700 cm ⁻¹).[14]
Chiral HPLC	Enantiomeric Purity (e.e.)	Using a suitable chiral stationary phase (e.g., Chiralpak), the (S)-enantiomer should appear as a single, sharp peak, allowing for the quantification of enantiomeric excess.
Melting Point	Purity and Identity Check	A sharp, defined melting range consistent with a pure substance.

Analytical Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for product validation.

Applications in Medicinal Chemistry and Organic Synthesis

The primary utility of this compound is as a versatile chiral building block.^[9] The Boc-protected primary amine and the secondary amine of the piperidine ring offer orthogonal reactivity, allowing for sequential, controlled functionalization.

Synthetic Utility Pathway

Caption: Orthogonal deprotection/functionalization strategies.

- Pathway 1 (Piperidine N-Functionalization First): The secondary amine of the piperidine ring can be selectively functionalized via reactions like reductive amination, N-alkylation, or Buchwald-Hartwig amination while the Boc group protects the side-chain amine. Subsequent treatment with an acid like trifluoroacetic acid (TFA) or HCl in dioxane cleanly removes the Boc group, revealing the primary amine for further modification (e.g., amide bond formation). This is a common strategy for building inhibitors where one part of the molecule binds in a core pocket and the side chain is elaborated to pick up additional interactions.

- Pathway 2 (Side-Chain N-Functionalization First): Alternatively, the Boc group can be removed first to expose the primary amine. This amine can then be acylated, sulfonated, or used in reductive amination. The piperidine nitrogen can then be modified in a subsequent step. This approach is advantageous when the desired functionality on the primary amine is incompatible with the conditions needed to modify the piperidine nitrogen.

The piperidine scaffold is a key component in drugs targeting the central nervous system, as well as in antivirals, analgesics, and anticancer agents.[6][15] This specific building block provides a stereochemically defined entry point into novel chemical space for these therapeutic areas.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical intermediate.

- Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
 - H315: Causes skin irritation.[10]
 - H318/H319: Causes serious eye damage/irritation.[10]
 - H335: May cause respiratory irritation.[10]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]
 - Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. Avoid contact with skin.[17]
 - Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood to avoid inhaling dust or vapors.[16]
- Handling and First Aid:
 - Wash hands thoroughly after handling.[17]

- If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[16]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]
- If inhaled: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
 - Keep away from incompatible substances such as strong oxidizing agents.

Conclusion

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is more than just a chemical; it is a strategic tool for the modern medicinal and synthetic chemist. Its well-defined stereochemistry, the robust and versatile piperidine core, and the orthogonally protected amine functionality provide an efficient and reliable starting point for the synthesis of complex molecular architectures. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this building block to accelerate the discovery and development of novel chemical entities.

References

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. *International Journal of Molecular Sciences*, 24(3), 2937. [[Link](#)][1][2][3]
- Beaulieu, F., et al. (1991). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipicoline, (+)-Coniine, and (-)-Coniceine. *The Journal of Organic Chemistry*. [[Link](#)][5]
- Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. *Polycyclic Aromatic Compounds*, 44(6). [[Link](#)][15]

- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367. [[Link](#)][18]
- Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [[Link](#)][6]
- ChemSrc. **(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate** | 139004-93-6. [[Link](#)][12]
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [[Link](#)][4]
- BuyersGuideChem. Supplier CAS No 139004-93-6. [[Link](#)][13]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1501973, tert-butyl N-[[2S]-piperidin-2-yl]methylcarbamate. [[Link](#)][10]
- Supporting Information for an unspecified article. [[Link](#)][19]
- Isidro-Llobet, A., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(44), 21154-21175. [[Link](#)][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 4. ajchem-a.com [ajchem-a.com]

- [5. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [7. Dual protection of amino functions involving Boc - RSC Advances \(RSC Publishing\) \[pubs.rsc.org\]](https://pubs.rsc.org/)
- [8. Buy \(S\)-tert-Butyl \(piperidin-2-ylmethyl\)carbamate | 139004-93-6 \[smolecule.com\]](https://www.smolecule.com/)
- [9. chemimpex.com \[chemimpex.com\]](https://chemimpex.com/)
- [10. tert-butyl N-\[\[\[\(2S\)-piperidin-2-yl\]methyl\]carbamate | C11H22N2O2 | CID 1501973 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/)
- [11. chemscene.com \[chemscene.com\]](https://chemscene.com/)
- [12. benchchem.com \[benchchem.com\]](https://benchchem.com/)
- [13. Supplier CAS No 139004-93-6 - BuyersGuideChem \[buyersguidechem.com\]](https://buyersguidechem.com/)
- [14. \(S\)-Tert-butyl \(piperidin-3-ylmethyl\)carbamate | 1016167-99-9 \[chemicalbook.com\]](https://chemicalbook.com/)
- [15. tandfonline.com \[tandfonline.com\]](https://tandfonline.com/)
- [16. aksci.com \[aksci.com\]](https://aksci.com/)
- [17. fishersci.ie \[fishersci.ie\]](https://fishersci.ie/)
- [18. researchgate.net \[researchgate.net\]](https://researchgate.net/)
- [19. rsc.org \[rsc.org\]](https://rsc.org/)
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Chiral Piperidine Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b143883/docs#introduction-the-strategic-value-of-a-chiral-piperidine-building-block\]](https://www.benchchem.com/product/b143883/docs#introduction-the-strategic-value-of-a-chiral-piperidine-building-block)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)